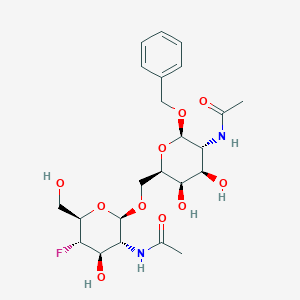
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside, also known as Benzyl N-acetyl-2,4-dideoxy-2-fluoro-2-galactopyranosylaminooxy-6-O-acetyl-2-deoxy-β-D-galactopyranoside, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside acts as an inhibitor of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. It specifically inhibits β-galactosidases, which are involved in the degradation of lactose and other galactose-containing compounds.
Biochemische Und Physiologische Effekte
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside has been shown to have a significant impact on various biological processes. It has been found to inhibit the growth of certain cancer cells by disrupting the glycosylation of cell surface proteins. It also has potential applications in the treatment of lysosomal storage disorders, which are caused by the deficiency of specific lysosomal enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside in lab experiments is its specificity towards β-galactosidases, which allows for the selective inhibition of these enzymes. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the investigation of its potential applications in other fields such as drug discovery and materials science. Additionally, further studies are needed to fully understand the mechanism of action and the physiological effects of the compound.
Synthesemethoden
The synthesis of Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside involves the reaction between 2,4-dideoxy-2-fluoro-2-galactopyranosylamine and 6-O-acetyl-2,3,4-tri-O-benzyl-β-D-galactopyranosyl bromide in the presence of silver oxide. The resulting product is then deacetylated using sodium methoxide in methanol to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside has been extensively studied for its potential applications in the field of glycobiology. Glycobiology is the study of the structure, biosynthesis, and function of carbohydrates, which play a crucial role in various biological processes such as cell-cell interactions, immune response, and disease progression.
Eigenschaften
CAS-Nummer |
115973-78-9 |
|---|---|
Produktname |
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside |
Molekularformel |
C23H33FN2O10 |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-5-fluoro-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-2-phenylmethoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C23H33FN2O10/c1-11(28)25-17-20(31)16(24)14(8-27)35-22(17)34-10-15-19(30)21(32)18(26-12(2)29)23(36-15)33-9-13-6-4-3-5-7-13/h3-7,14-23,27,30-32H,8-10H2,1-2H3,(H,25,28)(H,26,29)/t14-,15-,16-,17-,18-,19+,20+,21-,22-,23-/m1/s1 |
InChI-Schlüssel |
POYIBRAGZANVDT-FBDIQVNCSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)NC(=O)C)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)F)O)NC(=O)C)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)F)O)NC(=O)C)O)O |
Synonyme |
BAADFGG benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
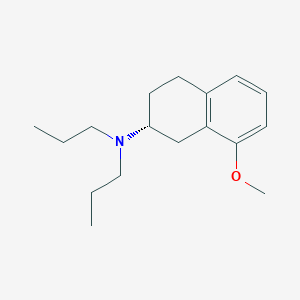
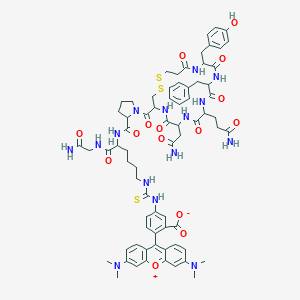
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
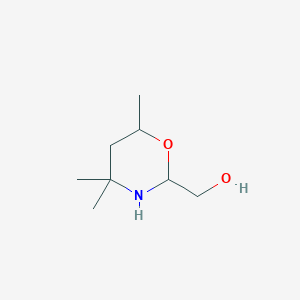
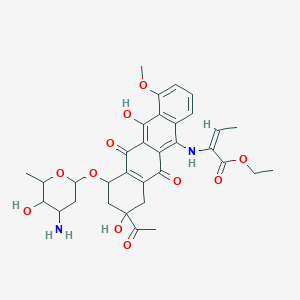
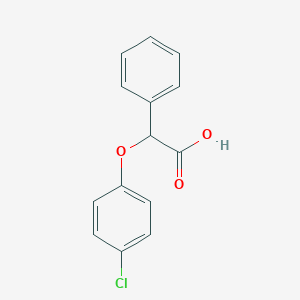
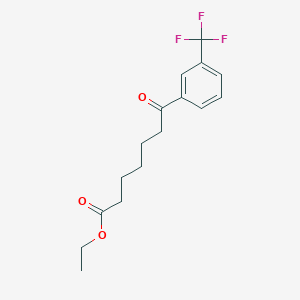
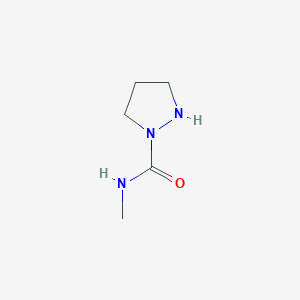
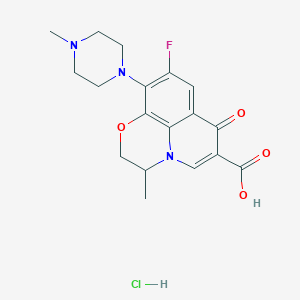
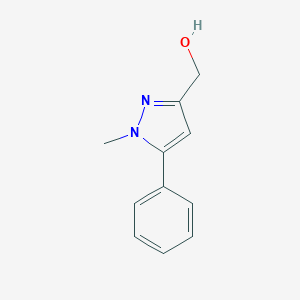
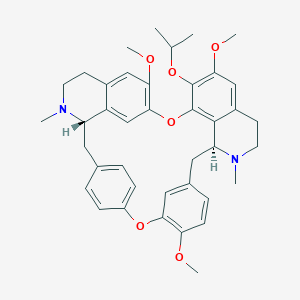
![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)
![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)